molecular formula C12H18BNO2 B071784 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 191171-55-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B071784
M. Wt: 219.09 g/mol
InChI Key: ZCJRWQDZPIIYLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives involves multiple steps, including reductive alkylation, borylation, and substitution reactions. In a study, compounds similar to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were synthesized and characterized by various spectroscopy techniques (FT-IR, 1H NMR, 13C NMR, and MS), confirmed by X-ray diffraction, and compared with DFT calculations for molecular structure optimization (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds has been detailed through crystal structure analysis and DFT studies, revealing the optimized geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and vibrational properties. Such detailed molecular insights are critical for understanding the chemical behavior and reactivity of these compounds (Wu et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including Pd-catalyzed borylation, which is essential for creating C-B bonds crucial in organic synthesis and pharmaceuticals. The study by Takagi and Yamakawa (2013) highlighted the effectiveness of this method, especially in the borylation of arylbromides bearing sulfonyl groups, demonstrating the compound's versatility in chemical synthesis (Takagi & Yamakawa, 2013).

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
  • Method : The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .
  • Results : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Drug Synthesis

  • Field : Pharmaceutical Chemistry
  • Application : In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
  • Results : Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Fluorescent Probes

  • Field : Biochemistry
  • Application : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Delivery

  • Field : Biomedical Engineering
  • Application : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
  • Method : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
  • Results : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Borylation of Arenes

  • Field : Organic Chemistry
  • Application : “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes . Borylation is a process that introduces a boron group into a molecule, and it’s a key step in many organic synthesis reactions .

Synthesis of Conjugated Copolymers

  • Field : Polymer Chemistry
  • Application : This compound can also be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer backbone is composed of alternating single and double bonds .

Preparation of Fluorenylborolane

  • Field : Organic Chemistry
  • Application : “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used to prepare fluorenylborolane . Fluorenylborolane is a type of boronic ester that is often used in organic synthesis .

Synthesis of Benzothiadiazole-Based Copolymers

  • Field : Polymer Chemistry
  • Application : This compound can be used in the synthesis of benzothiadiazole-based copolymers . Benzothiadiazole is a type of heterocyclic compound that is often used in the synthesis of conjugated polymers .

Safety And Hazards

The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Protective measures such as wearing protective gloves and eye protection are recommended . If the compound comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJRWQDZPIIYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370422
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

191171-55-8
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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